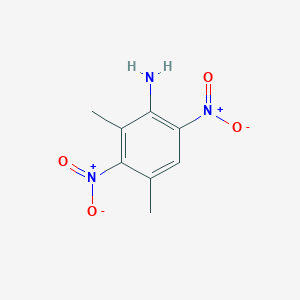

2,4-Dimethyl-3,6-dinitroaniline

Beschreibung

Classification and Structural Isomerism within Dinitroanilines

Dinitroanilines are fundamentally classified based on the substitution pattern of the nitro groups on the aniline (B41778) ring. Aniline, a primary aromatic amine, can be dinitrated to form six possible positional isomers. wikipedia.org These isomers, while sharing the same molecular formula, exhibit distinct physical and chemical properties due to the different spatial arrangement of their atoms.

The six basic isomers of dinitroaniline are:

2,4-dinitroaniline (B165453) wikipedia.org

2,5-dinitroaniline (B181689) wikipedia.org

2,6-dinitroaniline (B188716) wikipedia.org

3,4-dinitroaniline (B181568) wikipedia.org

3,5-dinitroaniline (B184610) wikipedia.org

Further complexity and a vast array of derivatives arise from additional substituents on the aromatic ring or the amino group. A significant portion of commercially important dinitroanilines, particularly those used as herbicides, are derivatives of 2,6-dinitroaniline. wikipedia.org

| Isomer Name | Molecular Formula |

| 2,3-Dinitroaniline | C₆H₅N₃O₄ |

| 2,4-Dinitroaniline | C₆H₅N₃O₄ |

| 2,5-Dinitroaniline | C₆H₅N₃O₄ |

| 2,6-Dinitroaniline | C₆H₅N₃O₄ |

| 3,4-Dinitroaniline | C₆H₅N₃O₄ |

| 3,5-Dinitroaniline | C₆H₅N₃O₄ |

The position of the nitro groups (NO₂) and any other substituents, such as the methyl groups in 2,4-Dimethyl-3,6-dinitroaniline, has a profound impact on the molecule's electronic properties and reactivity. Nitro groups are strong electron-withdrawing groups, which significantly decrease the basicity of the aniline's amino group (-NH₂). wikipedia.org This effect is due to the delocalization of the amino group's lone pair of electrons into the aromatic ring, a process enhanced by the electron-withdrawing nature of the nitro substituents. wikipedia.orgyoutube.com

The relative positions of these groups determine the distribution of electron density within the aromatic system. This, in turn, influences the molecule's polarity, solubility, and how it interacts with other molecules. For instance, the specific arrangement of substituents in herbicidal dinitroanilines is crucial for their ability to bind to their target proteins, such as tubulin, thereby inhibiting microtubule formation in susceptible plant species. frontiersin.orgcambridge.org The interplay between steric hindrance and electronic effects from different substituents allows for the fine-tuning of a compound's activity and selectivity. rsc.org

Historical Context of Dinitroaniline Research in Organic Chemistry

The history of dinitroanilines predates their use in agriculture. Initially, these compounds were recognized as important intermediates in the synthesis of dyes. frontiersin.orgresearchgate.net Their rich color and reactivity made them valuable precursors for a variety of pigments.

A significant shift in the focus of dinitroaniline research occurred in the mid-20th century. In the 1960s, researchers discovered the potent herbicidal activity of certain substituted dinitroanilines. frontiersin.orgcambridge.org Trifluralin (B1683247), a 2,6-dinitroaniline derivative, was among the first to be commercialized and saw extensive use for controlling grass and some broadleaf weeds in various crops. frontiersin.orgnih.gov This discovery spurred a wave of research and development, leading to the introduction of numerous other dinitroaniline herbicides, including pendimethalin (B1679228) and ethalfluralin. wikipedia.org Beyond their use in agriculture, the explosive properties of dinitroanilines were also exploited; due to their accessible starting materials, they were used as ersatz high explosives in Germany during World War I. wikipedia.org

Significance of Research on Substituted Dinitroanilines

Research into substituted dinitroanilines continues to be an active area of chemical science for several reasons. In agriculture, the development of new dinitroaniline derivatives is driven by the need to manage herbicide resistance in weed populations and to create more selective and environmentally benign products. frontiersin.orgnih.gov Understanding the structure-activity relationship of these compounds is key to designing more effective herbicides. cambridge.orgresearchgate.net

Furthermore, the biological activity of dinitroanilines extends beyond plants. Studies have explored their potential as antimicrobial and antiparasitic agents. wikipedia.orgnih.gov For example, research has been conducted on the efficacy of dinitroaniline derivatives against parasites like Cryptosporidium parvum. nih.gov The chemical scaffold of dinitroanilines provides a versatile platform for synthesizing and evaluating new compounds with potential therapeutic applications. The compound this compound, while a more niche research chemical, is part of this broader exploration of how modifying the dinitroaniline structure can lead to novel properties and functions. sigmaaldrich.com

Properties of this compound

| Property | Value |

| IUPAC Name | 3,6-dimethyl-2,4-dinitroaniline nih.gov |

| Molecular Formula | C₈H₉N₃O₄ sigmaaldrich.comnih.gov |

| Molecular Weight | 211.17 g/mol nih.gov |

| CAS Number | 61920-54-5 sigmaaldrich.com |

| Synonyms | Benzenamine, 3,6-dimethyl-2,4-dinitro- nih.gov |

| Computed XLogP3 | 2.2 nih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

61920-54-5 |

|---|---|

Molekularformel |

C8H9N3O4 |

Molekulargewicht |

211.17 g/mol |

IUPAC-Name |

2,4-dimethyl-3,6-dinitroaniline |

InChI |

InChI=1S/C8H9N3O4/c1-4-3-6(10(12)13)7(9)5(2)8(4)11(14)15/h3H,9H2,1-2H3 |

InChI-Schlüssel |

HNBOFEYMEGSMIR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1[N+](=O)[O-])C)N)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethyl 3,6 Dinitroaniline Systems

Nitro Group Reactivity in Dinitroanilines

The two nitro groups on the aromatic ring are strong deactivating groups, significantly lowering the electron density of the benzene (B151609) ring. This electronic deficit makes the ring susceptible to nucleophilic attack and governs the reduction pathways of the nitro groups themselves.

Reduction Pathways of Nitro Groups

The reduction of polynitroarenes can yield a variety of products depending on the reagents and conditions employed. Selective reduction of one nitro group in the presence of others is a common objective. In dinitroanilines, the position of the nitro groups relative to the amino group is a key determinant of the reaction's regioselectivity.

Research into the reduction of substituted dinitroanilines has shown that the nitro group ortho to the amino group is often preferentially reduced. stackexchange.com This preference is observed even when other alkyl or alkoxy substituents are present on the ring. stackexchange.com For 2,4-dinitroaniline (B165453), reduction with reagents like sodium sulfide (B99878) (in what is known as a Zinin reduction) or tin(II) chloride selectively reduces the ortho nitro group (at C4) to an amino group. stackexchange.comoup.comspcmc.ac.in This selectivity is attributed to the electronic and potential chelating effects of the adjacent amino group.

Commonly used reducing agents and their typical outcomes in the reduction of dinitroarenes are summarized below. While specific outcomes for 2,4-dimethyl-3,6-dinitroaniline are not detailed in the literature, these examples provide established pathways for similar structures.

| Reagent/Catalyst | Typical Product(s) from Dinitroarenes | Reference(s) |

| Hydrazine (B178648) Hydrate / Raney Nickel | Partial reduction to a nitroaniline. | oup.com |

| Sodium Sulfide (Na₂S) / Ammonium (B1175870) Sulfide ((NH₄)₂S) | Selective reduction of one nitro group, often ortho to an activating group like -NH₂. | stackexchange.comoup.com |

| Tin(II) Chloride (SnCl₂) / HCl | Selective reduction of the less sterically hindered nitro group. | oup.comspcmc.ac.in |

| Catalytic Hydrogenation (e.g., H₂/Pd-C, Pt/C) | Can lead to complete reduction of both nitro groups to amino groups, but selective reduction is possible under controlled acidic conditions. | tandfonline.comyoutube.com |

Table 1: Common Reagents for the Reduction of Dinitroarenes.

In the case of this compound, the nitro group at the C6 position is ortho to the amine, while the C3 nitro group is meta. Based on established principles, selective reduction would likely favor the formation of 2,4-dimethyl-5-nitro-m-phenylenediamine. Further reduction under more forcing conditions would lead to the corresponding triamine.

Nucleophilic Displacement of Nitro Groups

The strong electron-withdrawing nature of nitro groups activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). wikipedia.org In this mechanism, a nucleophile attacks an electron-deficient carbon atom on the ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The subsequent departure of a leaving group, which can be the nitro group itself, restores the aromaticity.

For SNAr to occur, the aromatic ring must typically be substituted with at least one powerful electron-withdrawing group, and there must be a good leaving group. libretexts.org The nitro group is one of the best activating groups for these reactions and can also function as the leaving group. Research on dinitrobenzene derivatives shows that they readily react with nucleophiles like hydrazine or methoxides. researchgate.netrsc.org In some cases, a nitro group is displaced in preference to a halogen on the same ring. During the diazotization of 2,4-dinitroaniline, for instance, a side reaction can occur where a nitro group is replaced by a hydroxyl group from the aqueous medium. vaia.com

In this compound, the carbons attached to the nitro groups (C3 and C6) are highly electrophilic. A strong nucleophile could attack one of these positions, leading to the displacement of a nitrite (B80452) ion (NO₂⁻). The regioselectivity of such an attack would depend on the specific nucleophile and reaction conditions, including steric hindrance from the adjacent methyl groups.

Reactivity of the Amine Functionality

The primary amino group of this compound, while electronically deactivated by the two nitro groups, retains the ability to undergo characteristic reactions of aromatic amines.

N-Alkylation and N-Acylation Reactions

Aromatic amines can be alkylated or acylated at the nitrogen atom. However, the nucleophilicity of the amino group in this compound is significantly diminished by the strong electron-withdrawing resonance and inductive effects of the two nitro groups. This makes reactions like N-alkylation and N-acylation more challenging compared to aniline (B41778) or xylidine.

Despite this, N-acylation is a viable reaction, often employed as a strategy to protect the amino group during other transformations, such as nitration. For example, the synthesis of 2,4-dimethyl-6-nitroaniline (B108702) involves the initial acylation of 2,4-dimethylaniline (B123086) to form 2,4-dimethylacetanilide. nih.gov This protecting group moderates the activating effect of the amine, allowing for controlled nitration. The acetyl group is then removed by hydrolysis to regenerate the amine. nih.gov This demonstrates that both N-acylation and the reverse reaction (hydrolysis) are key transformations in the chemistry of related anilines. The presence of N-alkylated dinitroanilines like N-ethyl-2,4-dinitroaniline in the literature further confirms the feasibility of N-alkylation reactions. stackexchange.com

Diazotization and Azo Coupling Reactions

One of the most important reactions of primary aromatic amines is diazotization, followed by azo coupling, which is the basis for the synthesis of a vast range of azo dyes. nih.govresearchwap.net The process involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid like HCl at low temperatures (0–5 °C). nih.govwpmucdn.com This converts the amino group into a diazonium salt (-N₂⁺).

This diazonium ion is a weak electrophile and will react with an electron-rich aromatic compound (the coupling component), such as a phenol (B47542) or an aniline, in an electrophilic aromatic substitution reaction to form an azo compound (-N=N-). wikipedia.orgorganic-chemistry.org The extended π-conjugated system of the resulting azo compound is a chromophore that absorbs light in the visible spectrum, imparting color. researchwap.netmodishproject.com

The diazotization of 2,4-dinitroaniline and subsequent coupling with various nucleophiles to produce azo dyes is well-documented. researchwap.netmodishproject.comblazingprojects.com This same reaction sequence is applicable to this compound. The resulting diazonium salt would then be coupled with a suitable aromatic partner to yield a highly substituted disazo dye.

Reaction Kinetics and Thermodynamics of Dinitroaniline Transformations

Understanding the kinetics and thermodynamics of reactions involving dinitroanilines is crucial for controlling reaction pathways and optimizing product yields. Such studies often involve measuring reaction rates under various conditions to elucidate mechanisms and determine key parameters like rate constants and activation energies.

Kinetic studies on the alkaline hydrolysis of 2,4-dinitroanisole (B92663) (DNAN), a compound structurally related to dinitroanilines, reveal complex reaction pathways that can be modeled to extract rate constants. acs.org For instance, the disappearance of the reactant can be fitted to kinetic models that assume sequences of reversible and irreversible steps, allowing for the calculation of forward and reverse rate constants. acs.org

| Reaction System | Kinetic Parameter | Value | Conditions | Reference |

| TNT + OH⁻ | ΔG‡ (Activation Free Energy) | 19.8 kcal mol⁻¹ | Experimental | acs.org |

| TNT + OH⁻ | ΔGrxn (Reaction Free Energy) | -3.5 kcal mol⁻¹ | Experimental | acs.org |

| DNAN + OH⁻ | ΔG‡ (Activation Free Energy) | 22.3 kcal mol⁻¹ | Experimental | acs.org |

| DNAN + OH⁻ | ΔGrxn (Reaction Free Energy) | -2.3 kcal mol⁻¹ | Experimental | acs.org |

Table 2: Experimental Thermodynamic and Kinetic Data for the Hydrolysis of TNT and DNAN. acs.org

Furthermore, electrochemical methods like polarography have been used to study the reduction of dinitroaniline herbicides. epa.gov These studies show a marked pH dependence on the reduction potentials, which is characteristic of the reduction of aromatic nitro groups. This data provides thermodynamic insight into the feasibility of the reduction process under different environmental conditions.

| Compound | Half-wave Potential (mV vs. SCE) at pH 1.5 | Half-wave Potential (mV vs. SCE) at pH 5.1 | Half-wave Potential (mV vs. SCE) at pH 7.4 | Half-wave Potential (mV vs. SCE) at pH 9.2 |

| Trifluralin (B1683247) | -190 | -430 | -540 | -640 |

| Benefin | -190 | -430 | -540 | -640 |

| Isopropalin | -170 | -360 | -560 | -650 |

| Dinitramine | -230 | -510 | -720 | -810 |

| Nitralin | -160 | -330 | -540 | -650 |

| Oryzalin (B97938) | -160 | -370 | -540 | -680 |

Table 3: Polarographic Half-Wave Potentials for the First Reduction Wave of Various 2,6-Dinitroaniline (B188716) Herbicides at Different pH Values. epa.gov

Spectroscopic and Computational Characterization of 2,4 Dimethyl 3,6 Dinitroaniline

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool for probing the molecular structure of 2,4-Dimethyl-3,6-dinitroaniline, with each technique offering unique insights into its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the carbon-hydrogen framework of aromatic compounds. For this compound, ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom.

In ¹H NMR, the single aromatic proton would likely appear as a singlet in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the adjacent nitro groups. The protons of the two methyl groups would also produce distinct singlets, with their chemical shifts influenced by their position on the aromatic ring. The amino (NH₂) protons would exhibit a broad singlet, the position of which can be influenced by solvent and concentration.

In ¹³C NMR, six distinct signals would be expected for the aromatic carbons, with their chemical shifts heavily influenced by the attached substituents (amino, methyl, and nitro groups). The carbons bearing the nitro groups would be significantly shifted downfield. nih.gov The signals for the two methyl carbons would appear in the upfield region of the spectrum. nih.govchemicalbook.com

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| ¹H | 7.5 - 8.5 | Singlet | Aromatic H |

| ¹H | 3.5 - 5.0 | Broad Singlet | NH₂ |

| ¹H | 2.2 - 2.8 | Singlet | CH₃ |

| ¹H | 2.2 - 2.8 | Singlet | CH₃ |

| ¹³C | 145 - 155 | Singlet | C-NO₂ |

| ¹³C | 140 - 150 | Singlet | C-NO₂ |

| ¹³C | 130 - 140 | Singlet | C-NH₂ |

| ¹³C | 120 - 135 | Singlet | C-CH₃ |

| ¹³C | 115 - 130 | Singlet | C-CH₃ |

| ¹³C | 110 - 125 | Singlet | C-H |

| ¹³C | 15 - 25 | Quartet | CH₃ |

| ¹³C | 15 - 25 | Quartet | CH₃ |

Note: This table contains predicted data based on the analysis of similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by analyzing its vibrational modes. For this compound, the spectra are characterized by absorption bands corresponding to the N-H, C-H, N=O, and C=C bonds.

Key vibrational frequencies include:

N-H Stretching: The amino group typically shows symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching appears around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups is observed between 2850-3000 cm⁻¹. chemicalbook.com

N=O Stretching: The nitro groups exhibit strong, characteristic asymmetric and symmetric stretching bands. The asymmetric stretch is found at approximately 1500-1560 cm⁻¹, and the symmetric stretch occurs around 1330-1370 cm⁻¹. chemicalbook.com

C=C Stretching: Aromatic ring stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region. chemicalbook.com

N-H Bending: The bending vibration of the amino group appears in the 1580-1650 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium-Strong |

| Amino (N-H) | Bending | 1580 - 1650 | Variable |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium-Weak |

| Methyl (C-H) | Stretch | 2850 - 3000 | Medium |

| Nitro (N=O) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro (N=O) | Symmetric Stretch | 1330 - 1370 | Strong |

| Aromatic (C=C) | Ring Stretch | 1400 - 1600 | Medium-Variable |

Note: This table is based on typical frequency ranges for these functional groups.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by transitions involving the aromatic ring and its substituents. The presence of the amino group (an auxochrome) and the two nitro groups (chromophores) on the benzene (B151609) ring leads to significant absorption in the UV-visible region.

The expected electronic transitions include:

π → π* transitions: These high-energy transitions are associated with the aromatic system and are typically observed at shorter wavelengths. youtube.com

n → π* transitions: These transitions involve the non-bonding electrons of the oxygen atoms in the nitro groups and the nitrogen atom of the amino group moving to an anti-bonding π* orbital. youtube.com These transitions occur at longer wavelengths and are generally of lower intensity.

For the related compound 2,4-dinitroaniline (B165453), a major absorption band is observed around 346 nm. researchgate.net It is anticipated that this compound would exhibit a similar absorption profile, with potential shifts in the absorption maximum (λmax) due to the electronic effects of the two methyl groups.

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of a compound, which can help in its structural confirmation. The molecular ion peak ([M]⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (211.17 g/mol ). nih.gov

Electron impact (EI) ionization would likely lead to a series of characteristic fragmentation pathways. Nitroaromatic compounds typically undergo fragmentation through the loss of nitro (NO₂) and nitroso (NO) groups. dtic.mil Common fragmentation patterns for this molecule could include:

Loss of a nitro group: [M - NO₂]⁺

Loss of a methyl radical: [M - CH₃]⁺

Subsequent loss of other small molecules like CO or HCN.

The fragmentation pattern helps to piece together the molecular structure. For example, the presence of a peak corresponding to the loss of a methyl group confirms its presence in the molecule. docbrown.info

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 211 | [C₈H₉N₃O₄]⁺ | Molecular Ion ([M]⁺) |

| 194 | [M - OH]⁺ | Loss of a hydroxyl radical, possibly after rearrangement |

| 165 | [M - NO₂]⁺ | Loss of a nitro group |

| 196 | [M - CH₃]⁺ | Loss of a methyl radical |

| 135 | [M - NO₂ - NO]⁺ | Subsequent loss of a nitroso group |

Note: This table is based on predicted fragmentation patterns. uni.luuni.lu

X-ray Crystallography and Solid-State Structure Analysis

Table 4: Crystallographic Data for the Analogous Compound 2,4-Dimethyl-6-nitroaniline (B108702)

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₁₀N₂O₂ | nih.gov |

| Molecular Weight | 166.18 | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 6.997 (2) | nih.gov |

| b (Å) | 14.919 (4) | nih.gov |

| c (Å) | 15.907 (5) | nih.gov |

| β (°) | 101.176 (4) | nih.gov |

| Volume (ų) | 1629.1 (8) | nih.gov |

| Z | 8 | nih.gov |

Note: This data is for the related compound 2,4-dimethyl-6-nitroaniline and serves as a model for the expected structure of this compound.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly methods based on Density Functional Theory (DFT), serves as a powerful tool to complement experimental data. These studies can predict molecular geometries, vibrational frequencies, NMR chemical shifts, and electronic properties with a high degree of accuracy. researchgate.net

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: This would provide theoretical values for bond lengths and angles, which can be compared with experimental data if available.

Predict spectroscopic data: Theoretical IR, Raman, and NMR spectra can be calculated to aid in the interpretation of experimental results. researchgate.net

Analyze electronic structure: Calculations of molecular orbitals (e.g., HOMO and LUMO) and electrostatic potential maps can provide insights into the molecule's reactivity and intermolecular interactions.

Investigate conformational preferences: The rotational barriers of the amino and nitro groups can be studied to understand the molecule's flexibility and preferred conformations. scispace.com

Studies on related nitroaniline compounds have shown that computational methods can successfully predict their structural and electronic properties, including the effects of substituent groups on the aromatic ring. conicet.gov.ar These theoretical approaches are invaluable for understanding the properties of this compound, especially in the absence of complete experimental data.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like this compound, DFT calculations can provide valuable insights into its geometry, stability, and electronic characteristics. While specific DFT studies on this compound are not extensively documented in the literature, we can infer its likely electronic properties based on studies of similar dinitroaniline derivatives. bohrium.comdntb.gov.ua

Furthermore, DFT is used to calculate key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. For this compound, the electron-withdrawing nature of the nitro groups is expected to lower both the HOMO and LUMO energy levels, influencing its electronic spectrum and reactivity.

A hypothetical table of DFT-calculated properties for this compound, based on expected values for similar compounds, is presented below.

| Property | Predicted Value | Unit |

| Total Energy | Value | Hartrees |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

| HOMO-LUMO Gap | Value | eV |

| Dipole Moment | Value | Debye |

Note: The values in this table are placeholders and would need to be determined by actual DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For a flexible molecule such as this compound, MD simulations can provide a detailed understanding of its conformational landscape. The rotation around the C-N bond of the amino group and the C-N bonds of the nitro groups, as well as the orientation of the methyl groups, can lead to various conformers with different energies and populations.

An MD simulation would involve placing the molecule in a simulated environment (e.g., in a solvent or in the gas phase) and solving Newton's equations of motion for each atom. This would generate a trajectory of atomic positions and velocities over time, from which various properties can be analyzed. The primary goal of an MD simulation for this compound would be to identify the most stable conformers and to understand the energy barriers between them.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For this compound, a range of molecular descriptors can be predicted using computational tools. While specific experimental data for this compound is scarce, computed descriptors for a closely related isomer, 3,6-Dimethyl-2,4-dinitroaniline, are available from public databases and can provide an approximation. nih.gov

Below is a table of predicted molecular descriptors for an isomer of the target compound, which are expected to be similar for this compound.

| Descriptor | Value (for 3,6-Dimethyl-2,4-dinitroaniline) | Reference |

| Molecular Weight | 211.17 g/mol | Computed by PubChem 2.1 nih.gov |

| XLogP3-AA | 2.2 | Computed by XLogP3 3.0 nih.gov |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.6.11 nih.gov |

| Hydrogen Bond Acceptor Count | 4 | Computed by Cactvs 3.4.6.11 nih.gov |

| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11 nih.gov |

| Exact Mass | 211.05930578 Da | Computed by PubChem 2.1 nih.gov |

| Monoisotopic Mass | 211.05930578 Da | Computed by PubChem 2.1 nih.gov |

| Topological Polar Surface Area | 118 Ų | Computed by Cactvs 3.4.6.11 nih.gov |

| Heavy Atom Count | 15 | Computed by Cactvs 3.4.6.11 nih.gov |

| Formal Charge | 0 | Computed by PubChem nih.gov |

| Complexity | 272 | Computed by Cactvs 3.4.6.11 nih.gov |

These descriptors provide a quantitative summary of the molecule's size, polarity, and flexibility. For instance, the XLogP3-AA value suggests a moderate level of lipophilicity. The hydrogen bond donor and acceptor counts indicate its potential to participate in hydrogen bonding interactions.

Electron Localization/Delocalization Analysis

Electron localization and delocalization are fundamental concepts in chemistry that describe the distribution of electrons within a molecule. In aromatic systems like this compound, the π-electrons of the benzene ring are delocalized, which contributes to the molecule's stability. The presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro) groups creates a complex pattern of electron distribution.

Analysis of electron localization/delocalization can be performed using various computational techniques, such as Natural Bond Orbital (NBO) analysis or the Electron Localization Function (ELF). These methods provide a quantitative and visual representation of where electrons are localized (in bonds and lone pairs) and where they are delocalized.

For this compound, an NBO analysis would likely reveal strong polarization of the C-N bonds in the nitro groups, with significant electron density localized on the oxygen atoms. It would also show the delocalization of the nitrogen lone pair of the amino group into the aromatic ring. The interaction between the donor and acceptor groups, mediated by the π-system, is a key feature that determines the molecule's electronic properties, including its color and nonlinear optical response. Research on related dinitroaniline derivatives has utilized such analyses to understand intramolecular charge transfer. dntb.gov.ua

A visual representation of the ELF for this compound would show basins of high electron localization corresponding to atomic cores and covalent bonds, as well as regions of lower localization indicating delocalized electrons in the aromatic ring.

Environmental Transformation and Degradation Pathways of Dinitroanilines

Abiotic Degradation Mechanisms

Abiotic degradation involves non-biological processes, primarily photolysis and chemical hydrolysis, which are significant pathways for the initial breakdown of dinitroanilines in the environment.

Dinitroaniline herbicides are susceptible to decomposition when exposed to sunlight, a process known as photolysis or photodegradation. nih.govfrontiersin.org This degradation is particularly pronounced when the compounds are present on the soil surface, in aqueous solutions, or in a vapor state. ucanr.educambridge.org The incorporation of these herbicides into the soil is a common agricultural practice to minimize losses due to both volatilization and photodegradation. nih.govfrontiersin.org

Research on various dinitroaniline herbicides demonstrates a range of susceptibility to photodecomposition. A study exposing eleven dinitroanilines on dry soil thin-layer plates to solar radiation for seven days revealed significantly higher decomposition compared to control samples kept in the dark. cambridge.orgcambridge.org The extent of photodecomposition varied among the different compounds, as detailed in the table below. cambridge.orgcambridge.org The photolytic process typically involves reactions such as dealkylation and the formation of cyclic intermediates. capes.gov.br

Table 1: Photodecomposition of Various Dinitroaniline Herbicides After 7 Days of Sunlight Exposure

| Dinitroaniline Compound | Photodecomposition (%) |

|---|---|

| AC 92390 | 7.8 |

| Isopropalin | 8.2 |

| Butralin (B1668113) | 9.0 |

| Pendimethalin (B1679228) | 9.9 |

| Benefin | 17.1 |

| Trifluralin (B1683247) | 18.4 |

| Oryzalin (B97938) | 26.6 |

| Fluchoralin | 30.4 |

| Nitralin | 40.6 |

| Profluralin | 47.6 |

| Dinitramine | 72.3 |

Chemical decomposition, including hydrolysis, contributes to the degradation of dinitroanilines in soil and aquatic systems. nih.govucanr.edu However, dinitroanilines are characterized by very low water solubility and low basicity, which generally limits the rate of hydrolysis under typical environmental pH conditions. capes.gov.br The degradation process in soil is often a combination of chemical and microbial actions. nih.gov For some dinitroanilines, chemical decomposition is considered a primary degradation route, proceeding through dealkylation and reduction reactions. ucanr.edu The rate of this degradation is influenced by soil temperature and moisture, with warmer and more saturated conditions accelerating the breakdown. ucanr.edu

Biotic Degradation Mechanisms

The breakdown of dinitroanilines by living organisms, particularly soil microorganisms, is a critical pathway in their environmental dissipation. epa.govacs.orgnih.gov

Soil microorganisms, especially fungi, are primarily responsible for the degradation of dinitroaniline herbicides. cambridge.org The rate of this biotransformation is significantly influenced by environmental conditions. Degradation proceeds more rapidly under anaerobic (oxygen-deficient) conditions compared to aerobic conditions. cambridge.org For instance, the half-lives for various dinitroanilines have been reported to range from 7 to 27 days in anaerobic environments, while under aerobic conditions, the range extends from 19 to 132 days. cambridge.org Warm and moist soil conditions also favor faster microbial degradation. cambridge.org Numerous bacterial and fungal strains capable of degrading dinitroanilines have been isolated and identified, demonstrating the diverse metabolic capabilities within microbial communities. nih.govmdpi.com

Microbes utilize a variety of enzymes to break down dinitroaniline compounds. Two of the most important enzymatic processes are nitroreduction and oxidative dealkylation.

Nitroreduction: This process involves the reduction of the nitro groups (-NO₂) on the aniline (B41778) ring to amino groups (-NH₂). nih.gov This is often the initial and crucial step in the degradation pathway. nih.gov Nitroreductases, a class of FMN-dependent enzymes, catalyze this reaction. nih.gov For example, the nitroreductase NfnB, isolated from a Sphingopyxis species, has shown metabolic activity against dinitroaniline herbicides like butralin and pendimethalin. nih.gov The reduction of nitroaromatic compounds can proceed through nitroso and hydroxylamino intermediates. nih.gov

Oxidative Dealkylation: This reaction involves the removal of alkyl groups from the amino group of the dinitroaniline molecule. This process is often catalyzed by cytochrome P450 monooxygenases. frontiersin.orgnih.gov The mechanism involves the hydroxylation of the carbon atom attached to the nitrogen, which creates an unstable intermediate that spontaneously breaks down, releasing the dealkylated metabolite and an aldehyde. nih.gov There is evidence for the oxidative degradation of the methyl group on the aromatic ring as well. frontiersin.org

The microbial transformation of dinitroanilines results in a variety of metabolites. The specific products formed depend on the parent compound, the microbial species involved, and the environmental conditions. Common metabolic pathways lead to dealkylated and reduced products, which can sometimes be similar to those formed through photolysis. capes.gov.br

For example, the degradation of pendimethalin by the bacterium Bacillus lehensis XJU was found to produce 6-Aminopendimethalin and 3,4-dimethyl-2,6-dinitroaniline. researchgate.net The transformation of 2,4-dinitrotoluene (B133949), a structurally related compound, by Mucrosporium sp. yielded metabolites such as 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, and various azoxy compounds formed from the condensation of intermediates. nih.gov

Table 2: Examples of Identified Microbial Metabolites from Dinitroaniline-related Compounds

| Parent Compound | Microorganism | Identified Metabolite(s) | Reference |

|---|---|---|---|

| Pendimethalin | Bacillus lehensis XJU | 6-Aminopendimethalin, 3,4-dimethyl-2,6-dinitroaniline | researchgate.net |

| Pendimethalin | Bacillus cereus | N-(1-ethylpropyl)-3-methyl-2,6-diaminobenzine | researchgate.net |

| 2,4-Dinitrotoluene | Mucrosporium sp. | 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene, 2,2'-dinitro-4,4'-azoxytoluene, 4,4'-dinitro-2,2'-azoxytoluene, 4-acetamido-2-nitrotoluene | nih.gov |

Fate and Transport in Environmental Compartments

The distribution of 2,4-dimethyl-3,6-dinitroaniline in the environment is largely controlled by its physicochemical properties, such as its low water solubility and high affinity for organic matter. These characteristics significantly influence its behavior in soil and its potential for movement into other environmental spheres.

Dinitroaniline herbicides as a class are known to be strongly adsorbed by soil particles, particularly by organic matter and to a lesser extent by clay minerals. cambridge.orgcambridge.org This strong binding affinity is a primary factor in their limited mobility within the soil profile. The adsorption process is reversible, with an equilibrium establishing between the herbicide bound to soil colloids and the portion remaining in the soil solution. iastate.edu

Research on a range of dinitroaniline herbicides has consistently shown a strong correlation between the soil organic matter content and the extent of adsorption. cambridge.org For instance, studies on compounds like benefin, dinitramine, and trifluralin have demonstrated that soils with higher organic matter content exhibit greater adsorption of these herbicides. cambridge.org The lipophilic nature of dinitroanilines, meaning they have a high affinity for fats and oils, contributes to their strong association with the organic fraction of the soil. cambridge.org

The soil partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are key parameters used to quantify the extent of adsorption. High Koc values are indicative of strong binding to soil organic matter and consequently, low mobility. For the dinitroaniline class, Koc values can be quite high, often exceeding 4,000, which classifies them as non-mobile in soil. frontiersin.orgnih.gov For example, the Koc values for the widely used dinitroanilines pendimethalin and trifluralin are reported to be as high as 17,581 and 15,800, respectively. frontiersin.orgnih.gov

Table 1: Adsorption Coefficients for Selected Dinitroaniline Herbicides

| Compound | Soil Type | Organic Matter (%) | Clay Content (%) | Koc (L/kg) | Reference |

| Trifluralin | Silt Loam | 3.5 | 18 | 15,800 | frontiersin.orgnih.gov |

| Pendimethalin | Silt Loam | 3.5 | 18 | 17,581 | frontiersin.orgnih.gov |

| Benefin | Various | 1.2 - 5.8 | 8 - 42 | Not specified | cambridge.org |

| Dinitramine | Various | 1.2 - 5.8 | 8 - 42 | Not specified | cambridge.org |

This table presents data for related dinitroaniline compounds to illustrate the general adsorption behavior of this chemical class, as specific experimental data for this compound was not available in the reviewed literature.

Volatilization, the process by which a substance evaporates from soil or water surfaces into the atmosphere, is a significant dissipation pathway for many dinitroaniline herbicides. nih.govcambridge.org The tendency of a chemical to volatilize is influenced by its vapor pressure and Henry's Law constant, as well as environmental factors such as temperature, soil moisture, and air movement.

Dinitroanilines, in general, are characterized by relatively high volatility. frontiersin.orgnih.gov This is particularly true for compounds like trifluralin, which has a high vapor pressure. frontiersin.orgnih.gov Studies have shown that losses due to volatilization can be substantial, especially from moist soil surfaces and at higher temperatures. cambridge.orgcambridge.org For this reason, many dinitroaniline herbicides are recommended to be incorporated into the soil shortly after application to minimize such losses. frontiersin.orgnih.gov

The rate of volatilization is influenced by the strength of adsorption to soil particles. A more strongly adsorbed herbicide will have a lower effective vapor pressure at the soil surface, thus reducing its volatilization rate. However, even with strong adsorption, volatilization can still be a major route of dissipation, especially under warm and moist conditions which can facilitate the movement of the herbicide to the soil surface.

Specific experimental data on the vapor pressure and Henry's Law constant for this compound are not available in the reviewed literature. However, based on the general properties of the dinitroaniline class, it is expected to have a notable potential for volatilization. The presence of methyl groups on the aromatic ring can influence its volatility.

Table 2: Volatility of Selected Dinitroaniline Herbicides

| Compound | Vapor Pressure (kPa at 25°C) | Water Solubility (mg/L at 20°C) | Volatility from Soil | Reference |

| Trifluralin | 9500 | 0.22 | High | frontiersin.orgnih.gov |

| Pendimethalin | 1940 | 0.33 | Moderate to High | frontiersin.orgnih.gov |

| Profluralin | Not specified | Not specified | High | cambridge.org |

| Benefin | Not specified | Not specified | High | cambridge.org |

| Dinitramine | Not specified | Not specified | Low to Moderate | cambridge.org |

This table presents data for related dinitroaniline compounds to illustrate the general volatilization behavior of this chemical class, as specific experimental data for this compound was not available in the reviewed literature.

Leaching is the downward movement of a chemical through the soil profile with percolating water. The potential for a pesticide to leach is a significant environmental concern as it can lead to the contamination of groundwater. The leaching potential of a chemical is inversely related to its adsorption to soil particles and is influenced by its water solubility, as well as soil type, rainfall or irrigation intensity, and the rate of degradation.

Due to their strong adsorption to soil organic matter and low water solubility, dinitroaniline herbicides, as a class, are generally considered to have a low leaching potential. cambridge.orgnih.gov The strong binding to soil particles effectively immobilizes these compounds in the upper layers of the soil, preventing their significant downward movement.

Numerous studies on various dinitroaniline herbicides have confirmed their limited mobility in soil. Even under conditions of high rainfall or irrigation, the majority of the applied herbicide typically remains in the top few centimeters of the soil. For example, one study found that none of the six dinitroaniline herbicides tested moved more than 10 mm in the soil over a 17-day period. cambridge.org

Given the structural similarities of this compound to other dinitroanilines, it is expected to exhibit a similarly low leaching potential. Its anticipated strong adsorption to soil and low water solubility would restrict its movement through the soil profile.

Table 3: Factors Influencing the Leaching Potential of Dinitroanilines

| Property | Influence on Leaching | General Observation for Dinitroanilines |

| Soil Adsorption (Koc) | High Koc reduces leaching. | Generally high, indicating low leaching potential. frontiersin.orgnih.gov |

| Water Solubility | Low solubility reduces the amount available for leaching. | Generally low. frontiersin.orgnih.gov |

| Soil Organic Matter | Higher organic matter increases adsorption and reduces leaching. | Adsorption is strongly correlated with organic matter content. cambridge.org |

| Soil Texture | Finer textured soils (higher clay content) can increase adsorption and reduce leaching. | Adsorption is also influenced by clay content. nih.gov |

| Degradation Rate | Faster degradation reduces the amount of substance available for leaching. | Degradation rates vary depending on conditions. cambridge.org |

Synthesis and Functional Exploration of 2,4 Dimethyl 3,6 Dinitroaniline Derivatives and Analogues

Design Principles for New Dinitroaniline Scaffolds

The design of new molecular scaffolds is a foundational aspect of medicinal and agricultural chemistry, aiming to create core structures that can be readily synthesized and systematically modified. For dinitroaniline scaffolds, the design principles focus on several key attributes to ensure the resulting derivatives possess desired functionalities. An ideal scaffold should be synthetically accessible, provide precise control over the placement of functional groups, and have tunable polarity. mdpi.com

The fundamental dinitroaniline structure consists of a benzene (B151609) ring functionalized with an amino group and two electron-withdrawing nitro groups. The positions of these groups, along with other substituents, are critical. The design process involves:

Scaffold Rigidity and Flexibility: The aromatic ring provides a rigid core, ensuring that appended functional groups are held in a relatively fixed spatial orientation. This is crucial for specific interactions with biological targets, such as binding pockets in proteins.

Strategic Functionalization: The aniline (B41778) nitrogen and various positions on the aromatic ring serve as points for chemical modification. Design strategies often involve introducing or altering substituents at these sites to modulate properties like solubility, cell permeability, and target affinity. mdpi.com

Control of Physicochemical Properties: The inherent properties of the dinitroaniline core, such as low water solubility and high lipophilicity, are important design considerations. nih.govcoresta.org Modifications aim to balance these properties to suit the intended application, whether it's soil persistence for a herbicide or bioavailability for a therapeutic agent.

Biodegradability and Stability: For applications like tissue engineering scaffolds, the rate of degradation is critical and must match the rate of new tissue formation. nih.gov While not always a primary goal for herbicides, the environmental persistence and degradation pathways of dinitroaniline derivatives are significant design factors. nih.gov

The ultimate goal is to create a molecular framework that allows for the systematic exploration of chemical space, enabling the fine-tuning of biological activity through rational, structure-based design. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies in Substituted Dinitroanilines

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule correlates with its biological or chemical activity. For dinitroanilines, SAR studies have been pivotal in optimizing their efficacy as herbicides and exploring their potential as antiprotozoal agents.

The biological activity of dinitroaniline derivatives is profoundly influenced by the nature and position of substituents on the aniline ring. The two nitro groups are generally considered essential for activity, acting as hydrogen bond acceptors that facilitate binding to target proteins like tubulin. nih.gov

Key SAR findings include:

The Role of Nitro Groups: The electron-withdrawing nature of the nitro groups significantly impacts the electronic properties of the aniline ring. wikipedia.org Studies on dinitroaniline sulfanilamides, such as the N¹-phenyl-3,5-dinitro-N⁴,N⁴-di-n-butylsulfanilamide, have shown that these nitro groups are critical for antiparasitic and antitubulin activity. nih.gov Replacement of even one nitro group with hydrogen leads to a dramatic loss of activity. However, substituting the nitro groups with other hydrogen bond acceptors, such as cyano groups, can retain significant biological potency. nih.gov

N-Alkylation of the Aniline: The amino group of the aniline is a common site for modification. In many dinitroaniline herbicides, this group is di-alkylated (e.g., N,N-dipropyl in Trifluralin). This substitution pattern influences the molecule's lipophilicity and its interaction with the binding site.

Ring Substituents: Besides the nitro groups, other substituents on the aromatic ring modulate activity. For example, the trifluoromethyl (-CF3) group is a common feature in potent dinitroaniline herbicides like Trifluralin (B1683247). The position of these substituents is also critical; most dinitroaniline herbicides are 2,6-dinitroanilines. wikipedia.org

A computational study modeling the interaction of dinitroaniline sulfanilamides with leishmanial tubulin suggested that the nitro groups act as hydrogen bond acceptors at a specific binding site on the α-tubulin subunit. nih.gov The model also predicted that cyano and methyl ketone groups could serve a similar role, a prediction later confirmed by the synthesis and testing of these analogues. nih.gov

| Substituent Modification | Position | Effect on Activity | Reference |

| Replacement of Nitro Groups | 3,5-positions (on sulfanilamide (B372717) analogue) | Replacing one nitro with hydrogen caused a profound loss of antiparasitic activity. | nih.gov |

| Replacement of Nitro with Cyano | 3,5-positions (on sulfanilamide analogue) | The dicyano analogue retained comparable activity against leishmanial tubulin and Trypanosoma brucei. | nih.gov |

| N-alkylation | Aniline Nitrogen | N,N-dialkylation is common in herbicides and influences lipophilicity and target binding. | cambridge.org |

| Trifluoromethyl Group | Ring Position (e.g., position 4) | Often present in potent herbicides like Trifluralin, enhancing activity. | cambridge.org |

Development of Specific Dinitroaniline Analogues

The versatility of the dinitroaniline scaffold has led to its development for several distinct applications, primarily as herbicides, but also as antimitotic agents and dye precursors.

Dinitroaniline herbicides, such as trifluralin, pendimethalin (B1679228), and oryzalin (B97938), have been used for decades for the pre-emergence control of weeds. frontiersin.org

The mechanism involves the following steps:

Binding to Tubulin: Dinitroaniline molecules are absorbed by the roots and shoots of plants. cambridge.orgcambridge.org They bind directly to free tubulin dimers (the protein subunits that polymerize to form microtubules). frontiersin.orgnih.gov

Inhibition of Polymerization: This binding forms a herbicide-tubulin complex. When this complex is added to the growing end of a microtubule, it prevents further addition of tubulin subunits, effectively capping the microtubule and halting its elongation. frontiersin.orgcambridge.org

Disruption of Mitosis: The failure to form functional microtubules prevents the creation of the mitotic spindle. nih.gov As a result, chromosomes cannot segregate properly during mitosis, leading to an arrest of the cell cycle, often in metaphase. cambridge.org This results in abnormal cells that are often multinucleate. cambridge.org

Morphological Effects: The disruption of microtubules also affects the orientation of cellulose (B213188) microfibrils in the cell wall, leading to abnormal cell swelling and the inhibition of root growth, which are characteristic symptoms of dinitroaniline herbicide activity. cambridge.orgcambridge.org

Notably, dinitroaniline herbicides show selectivity, effectively targeting plant and protist tubulin but not the tubulin of animals or fungi, likely due to differences in the binding affinity of the target proteins. frontiersin.orgnih.govnih.gov

Derivatization Strategies Derivatization is key to both discovering new herbicides and for the analytical determination of herbicide residues. Strategies often involve modifying the N-alkyl groups or other substituents on the ring to alter selectivity, soil persistence, and efficacy. For analytical purposes, derivatization is used to improve volatility or detectability for gas chromatography. A common method involves the alkylation of the sulfonamide nitrogen in oryzalin using a strong base followed by an alkyl iodide. Another strategy involves the conversion of the dinitroaniline structure into a colored azo dye through diazotization and coupling, allowing for spectrophotometric quantification. researchgate.net

The microtubule-inhibiting action of dinitroanilines is not limited to plants. This same mechanism confers potent antimitotic activity against a range of eukaryotic organisms, including protozoan parasites. researchgate.net This has led to research into dinitroaniline derivatives as potential therapeutic agents. nih.gov

Studies have demonstrated that dinitroanilines like oryzalin and trifluralin are active against parasites such as Toxoplasma gondii and Leishmania. nih.govresearchgate.net The activity is attributed to the selective binding and inhibition of the parasite's tubulin, disrupting cell division and proliferation. researchgate.net

Screening of new dinitroaniline derivatives has identified compounds with significant antimitotic and phytotoxic effects. researchgate.netresearchgate.net For instance, certain derivatives of 2,4-dinitroaniline (B165453) and 2,6-dinitro-(4-fluoromethyl)-aniline have shown high phytotoxicity in the Allium test, a common method for assessing antimitotic activity. researchgate.net These studies confirm that the dinitroaniline scaffold is a promising starting point for developing new classes of antimitotic drugs, with the potential for modification to enhance selectivity and potency against specific targets. nih.gov

The 2,4-dinitroaniline structure is an important chromophore (a light-absorbing chemical group) and serves as a key intermediate in the synthesis of various dyes and pigments. wikipedia.orgebay.com The combination of the electron-donating amino group and the strongly electron-withdrawing nitro groups creates a "push-pull" electronic system that is characteristic of many organic colorants. This arrangement facilitates the absorption of light in the visible spectrum, resulting in color.

2,4-Dinitroaniline is a precursor for:

Azo Dyes: It can be diazotized (converting the amino group to a diazonium salt) and then coupled with another aromatic compound (a coupling component) to form highly colored azo compounds. researchgate.netebay.com These are one of the largest and most important classes of synthetic dyes.

Disperse Dyes: These are water-insoluble dyes used for coloring synthetic fibers like polyester (B1180765) and acetate (B1210297). 2,4-Dinitroaniline is a building block for several disperse dyes. chemicalbook.com

Sulfur Dyes and Organic Pigments: The compound also serves as an intermediate in the production of certain sulfur dyes and organic pigments used in printing inks and toners. wikipedia.orgchemicalbook.com

The specific color and properties of the final dye or pigment are determined by the complete molecular structure resulting from the derivatization of the initial 2,4-dinitroaniline scaffold.

Pharmaceutical Lead Compounds and their Derivatization

The exploration of dinitroaniline derivatives as potential pharmaceutical lead compounds has revealed promising avenues for drug discovery, particularly in the realm of anticancer agents. While research specifically isolating 2,4-Dimethyl-3,6-dinitroaniline for pharmaceutical applications is limited in the public domain, the broader class of dinitroanilines has been investigated for therapeutic potential. These compounds are known to serve as intermediates in the synthesis of various biologically active molecules. wikipedia.org

A notable study on 2,4,6-trinitroaniline (B3268610) derivatives has demonstrated their potential as potent antitumor agents. This research highlights the significance of the nitroaniline scaffold in designing new therapeutic compounds. The investigation revealed that certain derivatives of trinitroaniline (B13749157) exhibited significant anti-proliferative effects on various cancer cell models. For instance, N-(3-nitrophenyl)-2,4,6-trinitroaniline was identified as a compound that could induce intrinsic apoptosis by increasing the Bax/Bcl-2 expression ratio. Furthermore, these compounds were found to inhibit the metastatic activity of hepatoma cells, suggesting their potential in cancer treatment.

The derivatization of the basic dinitroaniline structure is a key strategy in developing these pharmaceutical leads. By introducing different functional groups, researchers can modulate the compound's pharmacokinetic and pharmacodynamic properties. This approach allows for the optimization of activity, selectivity, and other pharmaceutically relevant characteristics. The synthesis of these derivatives often involves multi-step reactions, starting from commercially available precursors.

While direct studies on the pharmaceutical applications of this compound are not extensively documented, the proven bioactivity of its structural analogues provides a strong rationale for its consideration as a lead compound. Further derivatization and biological evaluation of this specific molecule could uncover novel therapeutic agents.

| Compound Name | CAS Number | Molecular Formula | Application/Finding |

| This compound | 61920-54-5 | C8H9N3O4 | Not extensively studied for pharmaceutical use, but related compounds show promise. sigmaaldrich.com |

| N-(3-nitrophenyl)-2,4,6-trinitroaniline | Not specified in source | Not specified in source | Induces apoptosis in cancer cells. |

| 2,4-Dinitroaniline | 97-02-9 | C6H5N3O4 | Used in the synthesis of various compounds. wikipedia.org |

| 3,5-Dinitroaniline (B184610) | Not specified in source | Not specified in source | Shows toxic potential, indicating biological activity. nih.gov |

Explosive Formulations and Energetic Material Research

Dinitroaniline compounds, including isomers of dimethyl-dinitroaniline, have historically been considered in the context of energetic materials. wikipedia.org The presence of multiple nitro groups attached to an aromatic ring imparts explosive properties to these molecules. While specific data on this compound as a primary explosive in modern formulations is scarce, the general class of dinitroanilines has been explored for such applications, particularly when conventional explosives were unavailable. wikipedia.org

Research into energetic materials focuses on synthesizing compounds with high detonation performance, good thermal stability, and low sensitivity to accidental detonation. The molecular structure of this compound, with its two nitro groups and two methyl groups on the aniline frame, influences its energetic properties. The nitro groups act as the primary energetic source (oxidizers), while the aniline and methyl groups serve as the fuel.

The synthesis of such compounds for energetic material research involves nitration of a substituted aniline precursor. The placement of the nitro and methyl groups on the aromatic ring is crucial in determining the compound's stability and energetic output. Research in this area continues to explore novel high-energy-density materials with improved safety characteristics.

| Compound Name | CAS Number | Molecular Formula | Key Energetic Property |

| This compound | 61920-54-5 | C8H9N3O4 | Belongs to the class of dinitroanilines, which are known to be explosive. wikipedia.orgsigmaaldrich.com |

| 2,4-Dinitroaniline | 97-02-9 | C6H5N3O4 | Detonation velocity of 4,800 m/s. wikipedia.org |

| 2,4,6-Trinitrotoluene (TNT) | 118-96-7 | C7H5N3O6 | A common benchmark explosive. nih.gov |

Non-linear Optical (NLO) Materials Development

Derivatives of aniline, particularly those with donor-acceptor substituents, are a significant area of research for the development of non-linear optical (NLO) materials. These materials have applications in technologies such as optical switching, frequency conversion, and data storage. The NLO properties of organic molecules are often related to intramolecular charge transfer (ICT) between an electron-donating group and an electron-accepting group, connected by a π-conjugated system.

In the case of this compound, the amino group (-NH2) and the methyl groups (-CH3) act as electron donors, while the nitro groups (-NO2) are strong electron acceptors. The benzene ring provides the π-conjugated bridge. This molecular architecture is conducive to exhibiting NLO properties.

The development of NLO materials often involves the synthesis and crystal growth of organic compounds and the characterization of their NLO response. For instance, studies on N,N-dimethyl-4-nitroaniline and its derivatives have shown that these molecules possess large first static hyperpolarizabilities, a measure of the second-order NLO response. researchgate.net The substitution pattern on the aromatic ring significantly influences the molecular hyperpolarizability.

While specific NLO studies on this compound are not detailed in the provided search results, the fundamental principles of NLO material design suggest its potential. Research on related compounds, such as 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate (B1224709) dihydrate (2APDBD), has demonstrated that similar structures can exhibit significant third-order nonlinear optical susceptibility. semnan.ac.ir The investigation of this compound and its derivatives could lead to the discovery of new and efficient NLO materials.

| Compound Name | CAS Number | Molecular Formula | Relevance to NLO |

| This compound | 61920-54-5 | C8H9N3O4 | Possesses donor-acceptor groups necessary for NLO activity. sigmaaldrich.com |

| N,N-dimethyl-4-nitroaniline | 100-23-2 | C8H10N2O2 | A well-studied NLO material with large hyperpolarizability. researchgate.net |

| 2-amino-4,6-dimethylpyrimidium 3,5-dinitrobenzoate dihydrate (2APDBD) | Not specified in source | Not specified in source | Exhibits third-order nonlinear optical susceptibility. semnan.ac.ir |

| 2,5-Dimethyl-N-(3-phenylprop-2-en-1-ylidene) aniline (2,5 DPPA) | Not specified in source | Not specified in source | A second-order NLO material. researchgate.net |

Analytical Methodologies for 2,4 Dimethyl 3,6 Dinitroaniline and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a fundamental tool for separating 2,4-Dimethyl-3,6-dinitroaniline from complex mixtures, allowing for its precise measurement. The choice between gas and liquid chromatography depends on the analyte's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying metabolites of various compounds. nih.gov For non-volatile or thermally unstable metabolites, a chemical derivatization step is often required to increase their volatility for GC analysis. escholarship.org This process converts the metabolites into more thermally stable and volatile derivatives suitable for injection into the gas chromatograph. escholarship.org

Once separated by the GC column, the molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "chemical fingerprint." nih.gov These fragmentation patterns are highly specific and can be compared against spectral libraries, such as the NIST library, for confident metabolite identification. escholarship.org GC-MS is particularly effective for differentiating between closely related compounds like isomers. nih.gov

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is exceptionally suited for analyzing complex biological and environmental samples. nih.gov Its strength lies in its high selectivity and sensitivity, which allows for the detection of trace levels of analytes in intricate matrices like urine or groundwater. nih.govnih.gov The technique begins with the separation of the sample components via liquid chromatography, most commonly using a reversed-phase column where non-polar molecules are retained longer. nih.gov

Following separation, the analyte is introduced into the mass spectrometer and ionized, typically using electrospray ionization (ESI). d-nb.info Tandem mass spectrometry (MS/MS) enhances specificity through a process called Multiple Reaction Monitoring (MRM). In MRM, the first mass analyzer selects the specific precursor ion of the target analyte, which is then fragmented in a collision cell. A second mass analyzer then selects a specific fragment ion, creating a highly selective transition that minimizes interference from other compounds in the matrix. nih.govyoutube.com This makes LC-MS/MS a robust method for quantifying analytes in complex mixtures without extensive sample cleanup. researchgate.net

High-Performance Liquid Chromatography (HPLC), often coupled with an Ultraviolet (UV) detector, is a primary method for assessing the purity of synthesized compounds and for quantitative analysis. researchgate.netnih.gov The technique separates compounds based on their differential affinity for the stationary phase (the column) and the mobile phase (the solvent). nih.gov For nitroaromatic compounds, reversed-phase columns like C18 or specialized columns such as diol-functionalized columns are frequently used. researchgate.netplos.org

A typical HPLC method involves injecting the sample into a mobile phase, which is a mixture of solvents like acetonitrile (B52724) and water, that flows through the column under high pressure. plos.org By optimizing the mobile phase composition, flow rate, and column temperature, a clear separation of the main compound from its impurities or byproducts can be achieved. researchgate.net The concentration of the analyte is determined by measuring its UV absorbance at a specific wavelength and comparing it to a calibration curve generated from standards of known concentration. researchgate.net The method's performance is validated by assessing its linearity, detection limits, accuracy, and precision. researchgate.netnih.gov

| Parameter | Condition/Value | Reference |

|---|---|---|

| Column Type | Hypersil ODS2 (250 mm×4.6 mm, 5 μm) | researchgate.net |

| Mobile Phase | Acetonitrile/0.1% Acetic Acid (35:65 v/v) | researchgate.net |

| Flow Rate | 1.0 mL·min⁻¹ | researchgate.net |

| Detection Wavelength | 260 nm | researchgate.net |

| Linearity Range | 5-500 mg·L⁻¹ | researchgate.net |

| Detection Limit (LOD) | 0.78 to 1.17 µg/L | plos.org |

| Recovery | 95–98% | plos.org |

Spectrophotometric Detection Methods

Spectrophotometric methods offer a cost-effective and straightforward alternative for the quantification of aromatic amines. These techniques are typically based on the formation of a colored product that can be measured using a UV-Visible spectrophotometer.

A common spectrophotometric approach for primary aromatic amines involves a two-step derivatization process: diazotization followed by azo coupling. researchgate.net In the first step, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and an acidic medium) at a low temperature to form a diazonium salt.

This highly reactive diazonium salt is then coupled with a suitable coupling agent, such as a phenol (B47542) or another aromatic amine, in an alkaline medium. researchgate.net This reaction forms a stable and intensely colored azo dye. The color intensity of the resulting solution is directly proportional to the concentration of the initial aromatic amine. For instance, diazotized 2,4-dinitroaniline (B165453) can be used as a reagent to couple with phenolic compounds, producing a yellowish-orange azo dye with a specific maximum absorbance wavelength (λmax). researchgate.net

To ensure the accuracy, sensitivity, and reproducibility of a spectrophotometric assay, several experimental parameters must be optimized. researchgate.net The goal is to achieve maximum color intensity and stability of the chromogenic product. researchgate.net

Key parameters for optimization include:

Reagent Concentration: The concentration of the diazotizing agent and the coupling agent must be sufficient to ensure the complete reaction of the analyte.

Reaction Medium (pH): The pH of the solution is critical for both the diazotization step (acidic) and the coupling reaction (alkaline). The optimal pH for the coupling reaction is determined to maximize the color intensity of the final product. researchgate.net

Reaction Time and Temperature: The time required for the formation of the diazonium salt and the subsequent azo dye must be established. Temperature control is also important, as diazonium salts can be unstable at higher temperatures.

Stability of the Colored Product: The stability of the final colored product is assessed over time to determine the window within which accurate absorbance measurements can be made. An ideal assay produces a color that is stable for a significant period, for example, up to 60 minutes. researchgate.net

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Diazotized Reagent | Diazotized 2,4-dinitroaniline | researchgate.net |

| Reaction Medium | Alkaline | researchgate.net |

| Maximum Absorbance (λmax) | 455 nm | researchgate.net |

| Beer's Law Range | 10-200 μg/10ml | researchgate.net |

| Molar Absorptivity | 1.915 × 10⁴ L·mol⁻¹·cm⁻¹ | researchgate.net |

| Color Stability | Stable for up to 60 minutes | researchgate.net |

Electrochemical Methods for Detection and Characterization

Following a comprehensive review of scientific literature, no specific studies detailing the electrochemical methods for the detection and characterization of this compound or its metabolites were identified. Research in the field of electrochemical analysis has predominantly focused on other isomers of dinitroaniline and related nitroaromatic compounds.

Electrochemical techniques, such as voltammetry, are widely employed for the analysis of nitroaromatic compounds due to the reducible nature of the nitro group. acs.orgnih.gov These methods offer advantages in terms of simplicity, portability, and cost-effectiveness for creating sensors. acs.org The electrochemical reduction of nitroaromatic compounds is a complex process influenced by factors including the number and position of nitro groups on the aromatic ring, as well as the presence of other substituents. acs.org

Studies on various dinitroaniline and dinitrotoluene isomers demonstrate the feasibility of using modified electrodes to enhance sensitivity and selectivity. For instance, glassy carbon electrodes modified with materials like mesoporous silica (B1680970) (MCM-41) or polymer films have shown high sensitivity for detecting compounds such as 2,4-dinitrotoluene (B133949) and other nitroaromatic compounds down to nanomolar levels. acs.orgnih.gov The modification of electrode surfaces can create active sites that facilitate the adsorption of the target analyte, leading to improved electron-transfer rates. acs.org

In the analysis of nitroaniline isomers, such as 2-nitroaniline, 3-nitroaniline, and 4-nitroaniline, modified electrodes have been successfully used for their simultaneous determination in water samples. nih.gov Techniques like differential pulse voltammetry at these modified electrodes have provided linear responses and low detection limits. nih.gov

While direct electrochemical data for this compound is not available, the established methodologies for other dinitroaniline and dinitrotoluene isomers suggest that similar approaches could likely be adapted for its analysis. Such a method would probably involve the electrochemical reduction of its two nitro groups. The specific potential and current responses would be unique to its molecular structure, influenced by the positions of the dimethyl and dinitro groups on the aniline (B41778) ring. Further research would be necessary to develop and validate a specific electrochemical method for this compound.

Future Research Directions and Emerging Applications

Green Chemistry Approaches in Dinitroaniline Synthesis

The traditional synthesis of dinitroanilines often involves harsh conditions, such as the use of strong acids (e.g., sulfuric and nitric acid) and high temperatures, which raise environmental and safety concerns. chem960.comchemicalbook.com Future research will undoubtedly focus on developing more sustainable and environmentally benign synthetic routes to 2,4-Dimethyl-3,6-dinitroaniline.

A promising avenue is the exploration of catalytic nitration . The use of solid acid catalysts or metal-based catalysts could offer milder reaction conditions, higher selectivity, and easier separation of the final product, thereby reducing waste generation. wikipedia.orglobachemie.com For instance, the nitration of N,N-dimethylaniline has been shown to be catalyzed by nitrous acid, suggesting that alternative catalytic systems could be developed for the controlled dinitration of 2,4-dimethylaniline (B123086). wikipedia.org

Another key area of green chemistry is the use of alternative reaction media. Ionic liquids (ILs) are gaining attention as "green" solvents due to their low vapor pressure, thermal stability, and potential for recyclability. researchgate.netnih.govrealtor.com Investigating the synthesis of this compound in ionic liquids could lead to more efficient and cleaner processes. realtor.com Research into l-proline (B1679175) nitrate (B79036) in the ionic liquid phase for synthesizing pyrimidine (B1678525) derivatives highlights the potential of such systems for complex organic reactions. realtor.com

Advanced Material Science Applications

The inherent properties of nitroaromatic compounds, such as their electron-deficient nature, make them interesting building blocks for advanced materials. guidechem.com While dinitroanilines have been historically used in the production of dyes and pesticides, future research is expected to explore the integration of this compound into novel materials with tailored functionalities. wikipedia.org

One potential application lies in the development of chemiresistive sensors . The nitro groups can interact with specific analytes, leading to a change in electrical resistance. Hybrid materials incorporating dinitroaniline derivatives could be designed for the sensitive and selective detection of various chemical species. Current time information in Coles County, US.

Furthermore, the unique electronic and optical properties of nitroaromatic compounds suggest their potential use in optical and electronic materials . guidechem.com The chemical diversity of the nitro group allows for the construction of compound libraries with versatile electronic structures, which could be beneficial for developing new functional materials. guidechem.com Research into derivatives of 2,4- and 2,6-dinitroaniline (B188716) has already shown their potential as phytotoxic and antimitotic agents, indicating that their biological activity could be harnessed in material science applications, for example, in the development of antifouling coatings.

Deeper Mechanistic Understanding of Environmental and Biological Transformations

The environmental fate and biological effects of dinitroanilines are of significant concern due to their widespread use as herbicides. chem960.comnih.gov A deeper understanding of the transformation pathways of this compound is crucial for assessing its environmental impact and potential for bioremediation.

Future research should focus on elucidating the microbial and enzymatic degradation pathways . Studies on related compounds like 2,4-dinitrotoluene (B133949) (2,4-DNT) and 2,4-dinitroanisole (B92663) (DNAN) have revealed that bacteria can mineralize these compounds through various oxidative and reductive pathways. For instance, Burkholderia cepacia has been shown to degrade 2,6-DNT to 3-methyl-4-nitrocatechol. Investigating the specific microorganisms and enzymes capable of transforming this compound would be a critical step. Azoreductases from bacteria like Lysinibacillus sphaericus have been shown to reduce nitroaromatic compounds to their corresponding amines, offering a potential bioremediation strategy. Current time information in Coles County, US.

Photocatalytic degradation represents another promising approach for the removal of dinitroaniline pollutants from the environment. Studies on the photocatalytic degradation of 2,4-dinitrophenol (B41442) (2,4-DNP) using titanium dioxide nanoparticles have demonstrated the effectiveness of this method. Future work could explore the efficiency of various photocatalysts for the degradation of this compound and identify the resulting transformation products.

Computational Design and Prediction of Novel Dinitroaniline Derivatives

Computational chemistry and in silico methods offer powerful tools for accelerating the discovery and development of new molecules with desired properties, while also predicting their potential toxicity.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and toxicity of new dinitroaniline derivatives based on their molecular structure. By establishing relationships between molecular descriptors and toxicological endpoints for a series of related compounds, the potential risks of novel derivatives of this compound could be assessed prior to their synthesis.